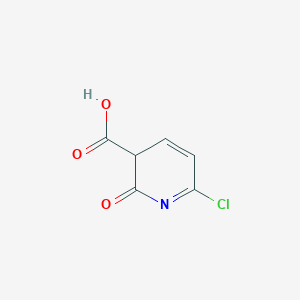
6-chloro-2-oxo-3H-pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-oxo-3H-pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridinecarboxylic acid family. This compound is characterized by the presence of a chlorine atom at the 6th position, a keto group at the 2nd position, and a carboxylic acid group at the 3rd position on the pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-3H-pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 2-oxo-3H-pyridine-3-carboxylic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction typically proceeds as follows:
Starting Material: 2-oxo-3H-pyridine-3-carboxylic acid
Reagent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
Conditions: Reflux
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium on carbon).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: 6-chloro-2-hydroxy-3H-pyridine-3-carboxylic acid.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.
Scientific Research Applications
6-chloro-2-oxo-3H-pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-oxo-3H-pyridine-3-carboxylic acid: Lacks the chlorine atom at the 6th position.
6-hydroxy-2-oxo-3H-pyridine-3-carboxylic acid: Contains a hydroxyl group instead of a chlorine atom at the 6th position.
6-methyl-2-oxo-3H-pyridine-3-carboxylic acid: Contains a methyl group instead of a chlorine atom at the 6th position.
Uniqueness
6-chloro-2-oxo-3H-pyridine-3-carboxylic acid is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H4ClNO3 |
|---|---|
Molecular Weight |
173.55 g/mol |
IUPAC Name |
6-chloro-2-oxo-3H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-3H,(H,10,11) |
InChI Key |
WIASWLQNHVDPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=O)C1C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















